
11-Ferrocenyl-1-undecanethiol
Overview
Description
11-Ferrocenyl-1-undecanethiol (11-FUDT) is an organosulfur compound consisting of an alkyl chain with a ferrocene group at the end . It is a relatively new compound with a wide range of applications in the scientific research community .
Molecular Structure Analysis
The molecular structure of 11-Ferrocenyl-1-undecanethiol consists of an alkyl chain with a ferrocene group at the end . The ferrocene units appear as either fuzzy or ring-like structures, suggesting the random rotation of cyclopentadienyl (Cp) rings sandwiching the central iron ion of the ferrocene moieties .Chemical Reactions Analysis
The potential-dependent structure change and mass transport at an 11-Ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode with various coverages were investigated . This behavior is attributed to the redox reaction induced orientation change in the 11-Ferrocenyl-1-undecanethiol monolayer and ion pair formation between the ferricenium cation and the perchlorate anion in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Ferrocenyl-1-undecanethiol include a melting point of 36-41°C . It is also known to form a large striped-phase on highly oriented pyrolitic graphite (HOPG) at a phenyloctane-HOPG interface .Scientific Research Applications
Biochemical and Physiological Research
11-Ferrocenyl-1-undecanethiol has been utilized in experiments to explore its biochemical and physiological impacts. This includes studying how it affects cellular processes and tissue responses, which is crucial for understanding its potential therapeutic applications or toxicological effects .
Drug Development
This compound has played a role in the development of new pharmaceuticals. Its unique properties can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it valuable in medicinal chemistry research .
Self-Assembling Monolayers
Researchers have investigated the self-assembling properties of 11-Ferrocenyl-1-undecanethiol on surfaces like highly oriented pyrolytic graphite (HOPG). This is significant for creating organized molecular structures with potential applications in nanotechnology and materials science .
Electrochemical Sensors
Due to its electroactive ferrocene moiety, 11-Ferrocenyl-1-undecanethiol can be used to construct self-assembled monolayers on electrodes. These modified electrodes can act as sensitive sensors for detecting various biological molecules or environmental pollutants .
Molecular Electronics
The compound’s ability to form monolayers with conductive properties makes it a candidate for use in molecular electronics, where it could function as a component in molecular-scale devices or circuits .
Surface Chemistry
Its application extends to surface chemistry, where it can modify metal surfaces like platinum, impacting their chemical reactivity and physical properties. This is relevant for catalysis and surface coatings .
Mechanism of Action
Target of Action
The primary target of 11-Ferrocenyl-1-undecanethiol is highly oriented pyrolitic graphite (HOPG). The compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The alkyl chains of the compound lie flat on HOPG, appearing as bundles in groups of five .
Mode of Action
The ferrocene units of 11-Ferrocenyl-1-undecanethiol, which consist of a pair of cyclopentadienyl (Cp) rings sandwiching a central iron ion, appear as either fuzzy or ring-like structures . This suggests the random rotation of Cp rings sandwiching the central iron ion of the ferrocenyl moieties with their principal axis either oblique or perpendicular to the HOPG . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Biochemical Pathways
The compound’s ferrocene units, which possess interesting redox properties, are routinely used for charge transfer studies .
Pharmacokinetics
It’s known that the compound can self-assemble into ordered arrays despite the bulky ferrocene moieties .
Result of Action
The result of the action of 11-Ferrocenyl-1-undecanethiol is the formation of a large striped-phase on HOPG . The compound’s ferrocene units show either fuzzy or ring-like structures, suggesting the random rotation of Cp rings .
Action Environment
The action of 11-Ferrocenyl-1-undecanethiol is influenced by the environment. For instance, the compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Safety and Hazards
The safety data sheet for 11-Ferrocenyl-1-undecanethiol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
cyclopenta-1,3-diene;11-cyclopenta-1,3-dien-1-ylundecane-1-thiol;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FeS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127087-36-9 | |
| Record name | 127087-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)
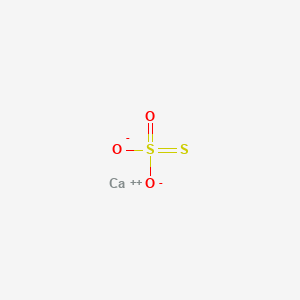
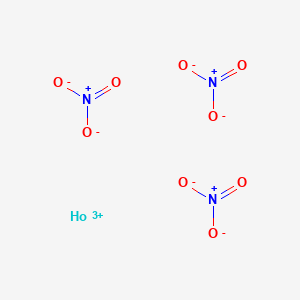
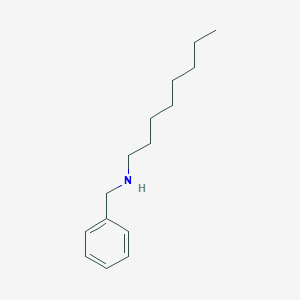
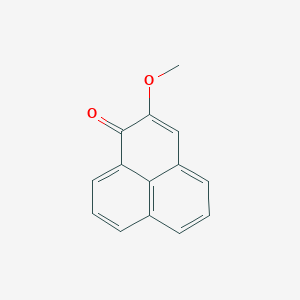

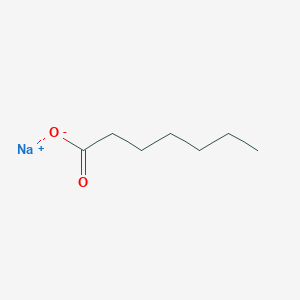


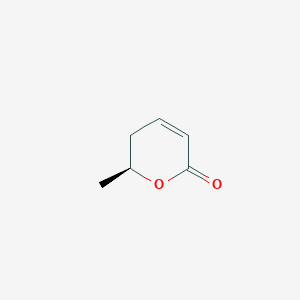
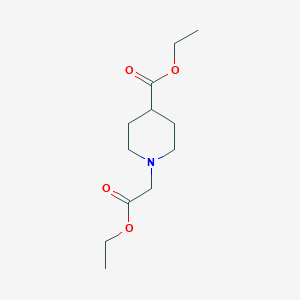
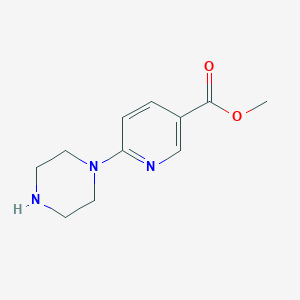
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)